molecular formula C10H8N4O3S B5729461 N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

Cat. No. B5729461
M. Wt: 264.26 g/mol
InChI Key: XRGKSSUMKQULIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide, also known as MNTNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNTNB is a nitroaromatic compound that contains a thiadiazole ring, which makes it a unique molecule with interesting properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and bacterial infection. N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that mediate inflammation. N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling molecule involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis, which is a programmed cell death process that is important for the removal of damaged or abnormal cells. N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has also been shown to inhibit cell proliferation, which is important for the prevention of tumor growth. In addition, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has been shown to modulate the immune response, which is important for the regulation of inflammation and bacterial infection.

Advantages and Limitations for Lab Experiments

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has several advantages for laboratory experiments, including its high yield synthesis and potent biological activities. However, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide also has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide. One potential direction is the development of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide as a diagnostic and therapeutic agent for cancer. Another potential direction is the investigation of the mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide and its potential targets in cells and tissues. Furthermore, the synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide analogs with improved solubility and potency may also be an interesting direction for future research.

Synthesis Methods

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide as a yellowish solid with a high yield.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been studied for its potential as a diagnostic and therapeutic agent in cancer treatment.

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3S/c1-6-12-13-10(18-6)11-9(15)7-3-2-4-8(5-7)14(16)17/h2-5H,1H3,(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGKSSUMKQULIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

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